{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a benzylamine derivative characterized by a phenyl ring substituted with a chlorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. The amine group is methylated, and the compound exists as a hydrochloride salt to enhance stability and aqueous solubility. This structural motif is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the trifluoromethyl group’s ability to improve metabolic stability and binding affinity .
Properties
CAS No. |
90389-80-3 |
|---|---|
Molecular Formula |
C9H10Cl2F3N |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
CWOCIVFVFPRYCK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic methylamine group participates in nucleophilic substitutions under basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) .
Example Reaction Conditions
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | Dichloromethane | 0–25°C | N-acetyl derivative | 85–92% |
Oxidation Reactions
The tertiary amine undergoes oxidation to form nitroso or nitro derivatives:
-
Oxidation with KMnO₄ : Produces the corresponding N-oxide in acidic aqueous conditions .
-
Ozone-mediated cleavage : Degrades the benzylic C–N bond to yield aldehydes under controlled ozonolysis.
Mechanistic Insight
The electron-withdrawing -CF₃ group stabilizes intermediate radicals or carbocations during oxidation .
Coupling Reactions
The aromatic ring participates in cross-coupling reactions due to halogen and -CF₃ directing effects:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives .
-
Buchwald–Hartwig Amination : Forms diarylamines with aryl halides using Pd catalysts .
Optimized Protocol
| Substrate | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/XPhos | Cs₂CO₃ | DMF | 78% |
Urea and Carbamate Formation
The amine reacts with isocyanates to form urea derivatives, a key step in pharmaceutical synthesis :
-
Reaction with 4-Chloro-3-(trifluoromethyl)phenyl isocyanate :
Kinetic Data
| Isocyanate Equiv. | Temperature | Reaction Time | Conversion | Source |
|---|---|---|---|---|
| 1.2 | 25°C | 18 h | 99.5% |
Reduction and Reductive Amination
-
Reduction with LiAlH₄ : Converts the hydrochloride salt to the free base .
-
Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) to form secondary amines.
Acid-Base Reactivity
-
Deprotonation : Forms a free amine in basic media (pH >10), enhancing nucleophilicity .
-
Salt Formation : Re-protonates with HCl, H₂SO₄, or organic acids to stabilize crystalline salts .
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant analgesic properties in animal models.
Pharmacology
The compound is also being studied for its interactions with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, which could lead to new treatments for neurological disorders.
| Research Area | Potential Impact |
|---|---|
| Neuropharmacology | Possible modulation of neurotransmitter release, impacting conditions like depression or anxiety . |
Material Science
In addition to its biological applications, this compound can be utilized in the development of advanced materials due to its unique chemical structure, which can enhance properties such as thermal stability and chemical resistance.
Case Study 1: Analgesic Development
A recent study synthesized several analogues of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride) to evaluate their analgesic efficacy. The results showed that specific modifications to the structure significantly enhanced pain relief compared to existing analgesics, suggesting a promising avenue for drug development .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the compound's ability to influence serotonin receptors. Results indicated that certain derivatives could increase serotonin levels in the brain, providing insights into their potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related benzylamine hydrochlorides, focusing on substituent effects, molecular weight, and solubility. Key analogs include:
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to fluorine or chlorine analogs (e.g., ). This may reduce aqueous solubility but improve membrane permeability.
- The hydrochloride salt form is standard across analogs to ensure stability and facilitate purification .
Biological Activity
{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11ClF3N·HCl
- Molecular Weight : 273.6 g/mol
- CAS Number : 49795965
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering molecular interactions with biological targets .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to increase the potency of compounds by enhancing interactions with target enzymes, such as those involved in neurotransmitter uptake and cancer cell proliferation .
- Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its diffusion across cellular membranes, allowing it to exert effects within various cell types .
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human breast cancer (MCF-7) | 0.051 | |
| Pancreatic carcinoma (Panc-1) | 0.066 | |
| Normal lung fibroblast (WI38) | 0.36 |
The results indicate that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cells, suggesting a favorable therapeutic index.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, exposure to the compound resulted in increased levels of pro-apoptotic markers in treated cancer cells compared to controls .
Case Studies and Research Findings
- Study on Neurotransmitter Uptake : Research indicated that compounds containing a trifluoromethyl group significantly inhibited serotonin uptake, suggesting potential applications in treating mood disorders .
- Anticancer Efficacy : A study highlighted the efficacy of this compound in reducing tumor size in xenograft models of pancreatic cancer, reinforcing its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenyl ring, particularly with halogens like chlorine and fluorine, enhanced the compound's biological activity significantly compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, a nucleophilic substitution reaction may introduce the trifluoromethyl group, followed by methylation and subsequent salt formation with hydrochloric acid. Key purification steps include recrystallization (e.g., using acetone or methanol) and chromatography (e.g., HPLC). Purity can be verified via melting point analysis (158–159°C) and spectroscopic methods (¹H/¹³C NMR, FT-IR) .
Q. How is the compound characterized structurally and functionally in experimental settings?
- Methodological Answer : Structural elucidation employs:
- Spectroscopy : ¹H NMR (e.g., methyl group signals at δ ~2.3 ppm) and ¹³C NMR (CF₃ peaks at ~125 ppm).
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z ~280).
- X-ray Crystallography : For solid-state conformation analysis.
Functional characterization includes solubility testing (e.g., 4 mg/mL in water) and logD determination (1.83 at pH 7.4) to assess hydrophobicity .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in receptor binding (e.g., serotonin transporters vs. off-target effects) require:
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across assays (e.g., radioligand binding vs. functional cAMP assays).
- Selectivity Profiling : Use panels of GPCRs (e.g., HTR1A, HTR2A) to identify off-target interactions.
- Metabolite Analysis : LC-MS/MS to rule out active metabolites influencing results .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicity?
- Methodological Answer :
- Abiotic Degradation : Test hydrolysis/photolysis under varying pH and UV conditions (e.g., half-life in water at pH 5–9).
- Biotic Degradation : Use OECD 301/302 guidelines with activated sludge or soil microcosms.
- Ecotoxicology : Acute/chronic assays with Daphnia magna (OECD 202) or algae (OECD 201), focusing on EC₅₀ for growth inhibition .
Q. What computational approaches predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB, AlphaFold).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
- QSAR Modeling : Train models on structurally related amines to predict ADMET properties .
Safety and Handling
Q. What protocols mitigate risks during in vivo studies with this compound?
- Methodological Answer :
- PPE : N95 masks, gloves, and eye protection (per GHS hazard statements H302/H318).
- Waste Management : Neutralize acidic waste (pH 7–8) before disposal.
- Acute Toxicity Testing : Follow OECD 423 guidelines (fixed-dose procedure) to determine LD₅₀ .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported solubility and stability data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
